REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-].C[Si]([C:14]#[N:15])(C)C.C(N(CC)C(Cl)=O)C>C(Cl)Cl>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]([C:14]#[N:15])=[N:3][C:2]=1[CH3:1]
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Name
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|
Quantity
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8.7 g
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Type
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reactant
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Smiles
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CC1=[N+](C=CC=C1C)[O-]
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Name
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|
Quantity
|
9.9 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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125 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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9.4 mL
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Type
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reactant
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Smiles
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C(C)N(C(=O)Cl)CC
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Type
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CUSTOM
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Details
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After stirring for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir at r.t. for 2.5 days
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Duration
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2.5 d
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Type
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CUSTOM
|
Details
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The reaction was quenched by careful addition of 10% aq. K2CO3
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Type
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STIRRING
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Details
|
stirred 15 minutes
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Duration
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15 min
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Type
|
EXTRACTION
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Details
|
extracted (3×) with CH2Cl2
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Type
|
WASH
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Details
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The organic layer was washed with aq. K2CO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4 /K2CO3
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Type
|
CUSTOM
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Details
|
Evaporation of the solvent and purification of the residue by flash chromatography (25% to 50% Et2O in hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
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product
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Smiles
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CC=1C=CC(=NC1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |